molecular formula C10H17N3O3 B7825966 6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one

6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one

Cat. No.: B7825966
M. Wt: 227.26 g/mol
InChI Key: DLABUHZHXFNKMQ-UHFFFAOYSA-N
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Description

The compound with the identifier “6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one” is known as 6-methylindole. It is a heterocyclic organic compound with the molecular formula C₉H₉N. This compound is a derivative of indole, where a methyl group is attached to the sixth position of the indole ring. 6-methylindole is a solid at room temperature and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methylindole can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl ethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.

Another method involves the cyclization of o-nitrotoluene derivatives. In this process, o-nitrotoluene is first reduced to o-toluidine, which then undergoes cyclization in the presence of a dehydrating agent to form 6-methylindole.

Industrial Production Methods

Industrial production of 6-methylindole typically involves the catalytic hydrogenation of 6-nitroindole. This method is preferred due to its efficiency and high yield. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

6-methylindole undergoes various chemical reactions, including:

    Oxidation: 6-methylindole can be oxidized to form 6-methylindole-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 6-methylindoline using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and alkylating agents in the presence of a base.

Major Products

    Oxidation: 6-methylindole-2,3-dione.

    Reduction: 6-methylindoline.

    Substitution: Various substituted 6-methylindole derivatives depending on the reagent used.

Scientific Research Applications

6-methylindole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: 6-methylindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of 6-methylindole are investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methylindole and its derivatives depends on the specific biological target. In general, these compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. For example, some 6-methylindole derivatives inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

6-methylindole can be compared with other indole derivatives such as:

    Indole: The parent compound, which lacks the methyl group at the sixth position.

    5-methylindole: A similar compound with the methyl group at the fifth position.

    7-methylindole: A compound with the methyl group at the seventh position.

Uniqueness

6-methylindole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

List of Similar Compounds

  • Indole
  • 5-methylindole
  • 7-methylindole
  • 2-methylindole
  • 3-methylindole

Properties

IUPAC Name

6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABUHZHXFNKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(NC=NC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CC1=C(NC=NC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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